molecular formula C10H8N2O3 B1436747 Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate CAS No. 1000578-10-8

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B1436747
CAS No.: 1000578-10-8
M. Wt: 204.18 g/mol
InChI Key: FOIQBHSPCYEVGH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Mechanism of Action

The mechanism of action of quinazoline derivatives often involves interaction with various enzymes and receptors in the body. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes that can add a phosphate group to a protein in a cell. It is through this mechanism that some quinazoline derivatives exert their anticancer effects .

As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and can be influenced by various factors such as the route of administration, dose, and the individual’s age, sex, health status, and genetic makeup .

The action environment of a drug refers to the conditions under which the drug exerts its effects. This can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Properties

IUPAC Name

methyl 4-oxo-3H-quinazoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-8(7)11-5-12-9(6)13/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQBHSPCYEVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653342
Record name Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000578-10-8
Record name Methyl 4-oxo-1,4-dihydroquinazoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (5.0 g, 26.3 mmol) was treated with a solution of sulfuric acid ((1.2 equivalents) in anhydrous MeOH (100 mL) under refluxing for 2 days. After cooling to rt, 2N NaOH solution was added to the reaction mixture to adjust pH˜8. After removal of MeOH, methyl ester was collected by filtration, and washing with water and ethyl acetate as pale yellow solid in 94% yield. 1HNMR (in DMSO): 3.84 (s, 3H), 7.42 (t, J=7.6 Hz, 1H), 7.85 (d, J=6.9 Hz, 1H), 8.16 (s, 1H), 8.20 (d, J=7.8 Hz, 1H). Mass: M+H+: 205.
Quantity
5 g
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reactant
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0 (± 1) mol
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100 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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